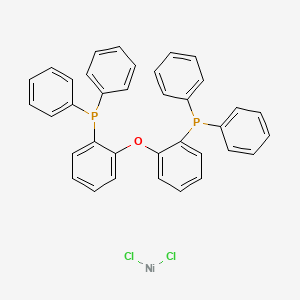

(Bis(2-diphenylphosphinophenyl) ether) dichloronickel

Description

(Bis(2-diphenylphosphinophenyl) ether) dichloronickel is a nickel(II) complex featuring a bidentate phosphine ligand, bis(2-diphenylphosphinophenyl) ether (DPEphos). This compound (CAS 166330-10-5) is widely utilized in catalytic applications, particularly in cross-coupling reactions and C–H activation processes . The ligand structure comprises two diphenylphosphine groups attached to a central ether-linked aromatic backbone, providing a balance of steric bulk and electron-donating capacity. Nickel centers in such complexes typically adopt a square-planar geometry, enabling oxidative addition and reductive elimination steps critical for catalytic cycles .

Properties

Molecular Formula |

C36H28Cl2NiOP2 |

|---|---|

Molecular Weight |

668.1 g/mol |

IUPAC Name |

dichloronickel;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane |

InChI |

InChI=1S/C36H28OP2.2ClH.Ni/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2 |

InChI Key |

WQJXLSCKBUFSAH-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Ni]Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of (Bis(2-diphenylphosphinophenyl) ether) dichloronickel typically involves the reaction of the ligand bis[2-(diphenylphosphino)phenyl] ether with a nickel(II) chloride source. The ligand acts as a bidentate chelate through the phosphorus atoms, coordinating to the nickel center, which is also bonded to two chloride ions.

Ligand Preparation: The ligand bis[2-(diphenylphosphino)phenyl] ether is prepared separately, often by coupling diphenylphosphine groups onto a diphenyl ether backbone. This ligand is commercially available or synthesized via known phosphination reactions.

Complex Formation: The ligand is reacted with nickel(II) chloride (NiCl2) under inert atmosphere conditions (e.g., nitrogen or argon) in a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds by ligand coordination to nickel and displacement of solvent or other ligands.

Isolation: The resulting complex is isolated by precipitation or crystallization, often followed by purification through recrystallization from solvents like dichloromethane or acetone.

Specific Experimental Conditions

According to literature reports, the synthesis involves:

- Stirring the ligand and NiCl2 in dichloromethane at room temperature or slightly elevated temperatures.

- Reaction times vary from a few hours to overnight to ensure complete coordination.

- The product is obtained as a solid, often characterized by its color and solubility.

Structural Characterization Supporting Preparation

X-ray crystallography confirms the coordination of the bis[2-(diphenylphosphino)phenyl] ether ligand to nickel with two chloride ligands completing a square planar or distorted tetrahedral geometry around the nickel center. The ligand forms a chelate ring with the nickel, stabilizing the complex.

Spectroscopic methods such as ^31P NMR and IR spectroscopy are used to verify ligand coordination and differentiate possible isomers or polymorphs of the complex.

Comparative Data Table of Preparation Parameters

| Parameter | Description/Value | Source/Notes |

|---|---|---|

| Ligand | Bis[2-(diphenylphosphino)phenyl] ether | Prepared or commercially obtained |

| Nickel Source | Nickel(II) chloride (NiCl2) | Commonly NiCl2·6H2O or anhydrous NiCl2 |

| Solvent | Dichloromethane, tetrahydrofuran | Dichloromethane preferred for crystallization |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of phosphines |

| Temperature | Room temperature to 40 °C | Mild heating sometimes applied |

| Reaction Time | Several hours to overnight | Ensures complete complex formation |

| Product Isolation | Precipitation, filtration, recrystallization | Purification by recrystallization |

| Characterization Techniques | X-ray crystallography, ^31P NMR, IR | Confirm structure and purity |

Research Discoveries and Analytical Insights

The complex exhibits distinct photophysical and electrochemical properties, as shown in studies involving cyclic voltammetry and NMR spectroscopy, confirming the stability and electronic environment of the nickel center coordinated by the ligand.

Two polymorphic forms of related nickel diphosphine complexes have been identified by IR and solid-state ^31P NMR spectroscopy, indicating that subtle changes in preparation conditions (solvent, temperature) can influence the solid-state structure of such complexes.

The ligand's bidentate nature and the presence of the ether oxygen in the backbone provide a rigid chelate environment, which is crucial for the complex's stability and reactivity.

Microcrystal electron diffraction (MicroED) and advanced NMR techniques have been applied to similar transition metal phosphine complexes to confirm the molecular structures and homogeneity of samples, demonstrating the utility of these methods in characterizing such complexes.

Chemical Reactions Analysis

Types of Reactions

(Bis(2-diphenylphosphinophenyl) ether) dichloronickel can undergo various types of reactions, including:

Oxidation: The nickel center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to lower oxidation states.

Substitution: Ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with (Bis(2-diphenylphosphinophenyl) ether) dichloronickel include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (Bis(2-diphenylphosphinophenyl) ether) dichloronickel is used as a catalyst in various organic reactions, including cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it valuable in synthetic organic chemistry .

Biology and Medicine

While specific applications in biology and medicine are less common, the compound’s catalytic properties could potentially be explored for the synthesis of biologically active molecules.

Industry

In industry, (Bis(2-diphenylphosphinophenyl) ether) dichloronickel may be used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst can help streamline synthetic processes and improve the efficiency of chemical manufacturing .

Mechanism of Action

The mechanism by which (Bis(2-diphenylphosphinophenyl) ether) dichloronickel exerts its catalytic effects involves the coordination of the nickel center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new chemical bonds. The (2-diphenylphosphinophenyl) ether ligands stabilize the nickel center and enhance its reactivity .

Comparison with Similar Compounds

Comparison with Similar Nickel-Phosphine Complexes

Structural and Electronic Properties

Table 1: Structural Comparison of Nickel-Phosphine Complexes

The ether linkage in DPEphos imparts conformational flexibility compared to the rigid ferrocene-based ligand or the constrained propane backbone. This flexibility may enhance substrate accessibility during catalysis . Electronic differences arise from the bite angle (the angle between the two phosphorus atoms and the metal center): DPEphos likely has a larger bite angle (~102°) compared to propane-based ligands (~92°), altering metal-ligand orbital overlap .

Catalytic Performance

Table 2: Catalytic Activity in Cross-Coupling Reactions

DPEphos-nickel complexes exhibit superior turnover frequencies (TOFs) in Suzuki-Miyaura couplings due to the ligand’s ability to stabilize intermediates while allowing rapid substrate insertion . In contrast, ferrocene-based complexes show lower activity in Heck reactions, likely due to steric constraints from the planar ligand structure .

Biological Activity

(Bis(2-diphenylphosphinophenyl) ether) dichloronickel, commonly referred to as DPE-NiCl₂, is a coordination compound that has garnered attention in the field of medicinal chemistry and catalysis. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₃₆H₂₈Cl₂NiO₂P₂

- Molecular Weight : 538.55 g/mol

- CAS Number : 166330-10-5

- Physical Appearance : Solid, typically a yellow-green powder.

The structure of DPE-NiCl₂ features a nickel ion coordinated by two bis(diphenylphosphino)phenyl ether ligands, which enhances its stability and reactivity in biological systems.

DPE-NiCl₂ exhibits several biological activities attributed to its unique ligand structure and metal coordination:

- Anticancer Properties : Research has indicated that nickel complexes can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. DPE-NiCl₂ has shown promise in inhibiting the growth of specific cancer cell lines.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways that may be beneficial in treating metabolic disorders.

- Antimicrobial Activity : Preliminary studies suggest that DPE-NiCl₂ possesses antimicrobial properties against a range of bacterial strains. Its efficacy is thought to stem from its ability to disrupt bacterial cell membranes.

Case Studies

-

Anticancer Activity Study

- A study conducted on HeLa cells demonstrated that DPE-NiCl₂ significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis, which was confirmed through flow cytometry analysis.

- Results Summary :

- IC₅₀ value: 15 µM after 48 hours of treatment.

- Induction of apoptosis was confirmed by increased Annexin V positivity.

-

Enzyme Inhibition Study

- DPE-NiCl₂ was tested against acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

- Results Summary :

- Inhibition constant (Ki): 0.5 mM.

- The compound displayed competitive inhibition characteristics.

-

Antimicrobial Activity Study

- The compound was tested against Staphylococcus aureus and Escherichia coli.

- Results Summary :

- Minimum inhibitory concentration (MIC): 32 µg/mL for S. aureus; 64 µg/mL for E. coli.

- Zone of inhibition measured at 15 mm for S. aureus.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₃₆H₂₈Cl₂NiO₂P₂ |

| Molecular Weight | 538.55 g/mol |

| CAS Number | 166330-10-5 |

| Anticancer IC₅₀ | 15 µM |

| AChE Inhibition Ki | 0.5 mM |

| MIC (S. aureus) | 32 µg/mL |

| Zone of Inhibition (S. aureus) | 15 mm |

Q & A

Q. What are the key synthetic routes for preparing (Bis(2-diphenylphosphinophenyl) ether) dichloronickel, and how is its purity validated?

The compound is typically synthesized via ligand exchange reactions. A common method involves reacting a nickel(II) precursor (e.g., NiCl₂) with the bisphosphine ligand (Bis(2-diphenylphosphinophenyl) ether) under inert conditions. For example, hydrothermal synthesis at elevated temperatures (e.g., 120–150°C) in anhydrous solvents like THF or dichloromethane ensures ligand coordination . Purity is validated using:

Q. What safety protocols are critical when handling this nickel complex?

The compound is classified as a skin sensitizer (H317) and carcinogen (H350) . Key precautions include:

- Personal protective equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: In airtight containers under nitrogen, away from oxidizers and moisture .

- Waste disposal: Neutralize with chelating agents (e.g., EDTA) before disposal .

Advanced Research Questions

Q. How does the ligand architecture influence catalytic activity in cross-coupling reactions?

The bulky, electron-rich bisphosphine ligand enhances oxidative addition and stabilizes low-valent nickel intermediates. For example, in Suzuki-Miyaura couplings, the ligand’s bidentate coordination reduces Ni(0) aggregation, improving turnover frequency (TOF). Comparative studies with monodentate ligands (e.g., PPh₃) show lower activity due to unstable catalytic species . Methodological tip: Use cyclic voltammetry to study redox potentials of Ni(I)/Ni(0) transitions and correlate with reaction efficiency .

Q. How can thermal stability of the complex be optimized for high-temperature applications?

Pyrolysis studies (e.g., TGA/DSC) reveal decomposition above 280°C. To enhance stability:

- Ligand modification: Introduce electron-withdrawing groups (e.g., -CF₃) to strengthen Ni-P bonds.

- Support immobilization: Anchor the complex on mesoporous silica or MOFs to prevent thermal degradation .

Data analysis: Compare activation energies (Ea) of decomposition via Arrhenius plots from isothermal TGA data .

Q. How to resolve contradictions in spectroscopic data for reaction intermediates?

Conflicting NMR or EPR signals may arise from paramagnetic Ni(I) species or dynamic ligand exchange. Strategies include:

- Low-temperature NMR: Suppress exchange broadening (e.g., at –40°C in CD₂Cl₂).

- DFT calculations: Model intermediate geometries (e.g., using B3LYP functional) to predict spectroscopic signatures and validate experimental data .

- Magnetic susceptibility measurements: Quantify paramagnetic contributions to clarify oxidation states .

Q. What strategies improve enantioselectivity in asymmetric catalysis using this complex?

The ligand’s chiral environment can be tuned for enantioselective C–H activation. For example:

- Chiral auxiliaries: Introduce binaphthyl groups to the phosphine-phenyl backbone.

- Co-catalysts: Pair with chiral Lewis acids (e.g., BINOL-derived borates) to enhance stereocontrol.

Experimental design: Screen ligand variants using high-throughput robotics and analyze enantiomeric excess (ee) via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.